5-bromo-2-chloro-N-[5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl]benzamide

Physicochemical profiling Drug-likeness LogP comparison

A singular halogenated oxadiazole-benzamide featuring a 5-bromo-2-chloro substitution and phenoxymethyl appendage. With logP 3.56, tPSA 77 Ų, and a single H-bond donor, it fills a distinct physicochemical niche inaccessible to trifluoromethyl, methylsulfanyl, or other common analogs. The convergent amide coupling route (5-(phenoxymethyl)-1,3,4-oxadiazol-2-amine + 5-bromo-2-chlorobenzoic acid) offers a robust platform for reaction methodology development. Its scaffold is linked to sub-0.1 µg/mL MIC against MRSA/VRE, yet its predicted IMPDH target is mechanistically orthogonal to known oxadiazole benzamides, opening new IP space for target deconvolution, chemical proteomics, and FEP benchmarking.

Molecular Formula C16H11BrClN3O3
Molecular Weight 408.64
CAS No. 1286714-25-7
Cat. No. B2686197
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-bromo-2-chloro-N-[5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl]benzamide
CAS1286714-25-7
Molecular FormulaC16H11BrClN3O3
Molecular Weight408.64
Structural Identifiers
SMILESC1=CC=C(C=C1)OCC2=NN=C(O2)NC(=O)C3=C(C=CC(=C3)Br)Cl
InChIInChI=1S/C16H11BrClN3O3/c17-10-6-7-13(18)12(8-10)15(22)19-16-21-20-14(24-16)9-23-11-4-2-1-3-5-11/h1-8H,9H2,(H,19,21,22)
InChIKeyRYDMDUZWRWVEIS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-Bromo-2-chloro-N-[5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl]benzamide (CAS 1286714-25-7): Procurement-Ready Physicochemical and Structural Profile


5-Bromo-2-chloro-N-[5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl]benzamide (CAS 1286714-25-7) is a halogenated N-(1,3,4-oxadiazol-2-yl)benzamide derivative with the molecular formula C₁₆H₁₁BrClN₃O₃ and molecular weight 408.64 g/mol [1]. The compound features a 5-bromo-2-chloro substitution pattern on the benzamide ring and a phenoxymethyl moiety appended to the 1,3,4-oxadiazole core, a scaffold recognized for its privileged status in antibacterial and anticancer drug discovery [2]. It is listed in the ZINC database (ZINC1332606) with a calculated logP of 3.56 and topological polar surface area (tPSA) of 77 Ų, placing it within drug-like chemical space [1].

Why Generic 1,3,4-Oxadiazole Benzamide Substitution May Fail: The Critical Role of Halogen and Phenoxymethyl Substitution in 1286714-25-7


The N-(1,3,4-oxadiazol-2-yl)benzamide class exhibits exquisite sensitivity to even subtle structural modifications. Halogenation pattern, oxadiazole 5-substituent identity, and benzamide ring electronics collectively dictate not only potency (MIC ranges spanning >100-fold from 0.06 to >8 µg/mL) but also mechanism of action (membrane depolarization vs. trans-translation inhibition vs. LTA biosynthesis inhibition) [1]. The specific combination of a 5-bromo-2-chloro benzamide moiety with a phenoxymethyl oxadiazole substituent in 1286714-25-7 creates a unique physicochemical profile—logP 3.56, tPSA 77 Ų, single H-bond donor—that cannot be replicated by simply interchanging with trifluoromethylthio, trifluoromethoxy, or methylsulfanyl analogs without altering target engagement, solubility, and pharmacokinetic behavior [2][3].

Procurement-Relevant Quantitative Differentiation Evidence for 5-Bromo-2-chloro-N-[5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl]benzamide


Predicted Physicochemical Differentiation: Lipophilicity and Drug-Likeness Profile vs. HSGN-218 and F6

The target compound exhibits a calculated logP of 3.56 and tPSA of 77 Ų, with only one H-bond donor, distinguishing it from more lipophilic comparators such as HSGN-218 (SCF₃-containing analog; estimated logP >4.0 based on structural features) and the earlier lead F6 (logP ~2.5) [1][2]. This intermediate lipophilicity—higher than F6 but lower than HSGN-218—positions the compound for balanced solubility and membrane permeability, critical for both in vitro assay compatibility and potential oral bioavailability. The single H-bond donor count contrasts with the amine precursor 5-(phenoxymethyl)-1,3,4-oxadiazol-2-amine (2 HBD, logP 0.72), indicating that benzamide conjugation significantly alters hydrogen-bonding capacity .

Physicochemical profiling Drug-likeness LogP comparison

Predicted Target Engagement Profile: In Silico SEA Prediction vs. Known Antibacterial Mechanisms of Oxadiazole Benzamides

Similarity Ensemble Approach (SEA) analysis available via ZINC predicts Inosine-5′-monophosphate dehydrogenase (IMPDH) from Cryptosporidium parvum as the top-ranked target for this compound (P-value 22, Max Tc 45) [1]. This prediction is mechanistically distinct from the known antibacterial mechanisms of comparator oxadiazole benzamides: HSGN-218 and HSGN-144 act via multitarget disruption of menaquinone biosynthesis and DNA replication [2]; HSGN-2241 depolarizes bacterial membranes via potassium ion release [3]; HSGN-94 inhibits lipoteichoic acid (LTA) biosynthesis [4]; and KKL-35 inhibits trans-translation [5]. The absence of predicted trans-translation or membrane-depolarization activity for the target compound suggests a potentially novel mode of antibacterial action, though experimental validation is required.

Target prediction Mechanism of action Antibacterial

Structural Analog Comparison: 5-Bromo-2-chloro Benzamide vs. 2-Methylsulfanyl and 2-Trifluoromethyl Phenoxymethyl Oxadiazole Analogs

Within the phenoxymethyl oxadiazole benzamide sub-series, the 5-bromo-2-chloro substitution pattern (MW: 408.64) provides distinct steric and electronic properties compared to 2-methylsulfanyl (MW: ~341.4) and 2-trifluoromethyl (MW: ~377.3) congeners [1][2]. The bromo and chloro substituents are both halogen bond donors and moderate electron-withdrawing groups (σₘ values: Br = 0.39, Cl = 0.37), imparting unique dipole and polarizability characteristics that influence target binding. In the broader halogenated N-(1,3,4-oxadiazol-2-yl)benzamide class, similar bromo/chloro combinations have been associated with enhanced Gram-positive antibacterial activity in related sulfonamide-containing series (MIC values as low as 0.25 µg/mL), though direct MIC data for the target compound remain unavailable [3].

Structural analog Halogenation pattern SAR

Synthetic Tractability: Phenoxymethyl Oxadiazole Core vs. Pentafluorosulfanyl and Trifluoromethylthio Congeners

The phenoxymethyl moiety at the oxadiazole 5-position is derived from the commercially available building block 5-(phenoxymethyl)-1,3,4-oxadiazol-2-amine (CAS 21520-88-7, MW 191.19), which is accessible from multiple suppliers and requires only standard amide coupling conditions for benzamide conjugation . This contrasts with the specialized fluorinated building blocks required for HSGN-218 (SCF₃-containing) or HSGN-144 (SF₅-containing), which necessitate multi-step synthesis involving costly reagents and hazardous intermediates [1]. The 5-bromo-2-chlorobenzoic acid starting material is also a commodity chemical, enabling gram-scale synthesis of the target compound via a convergent two-step route with predicted overall yields exceeding 70% [2].

Synthetic accessibility Building block Chemical procurement

Optimal Research and Industrial Application Scenarios for 5-Bromo-2-chloro-N-[5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl]benzamide Based on Quantitative Evidence


Antibacterial Lead Discovery and SAR Expansion for Gram-Positive Pathogens

The compound's intermediate lipophilicity (logP 3.56) and single H-bond donor make it suitable for structure-activity relationship (SAR) campaigns targeting drug-resistant Gram-positive pathogens such as MRSA and VRE, where the established oxadiazole benzamide scaffold has demonstrated MIC values as low as 0.06 µg/mL [1]. Its distinct 5-bromo-2-chloro substitution pattern enables sequential functionalization at halogen positions, facilitating systematic exploration of steric and electronic effects on antibacterial potency and mechanism of action.

Mechanism-of-Action Deconvolution via Chemical Proteomics

Given that the predicted target (IMPDH) is mechanistically divergent from all known oxadiazole benzamide mechanisms—including membrane depolarization (HSGN-2241), LTA biosynthesis inhibition (HSGN-94), and trans-translation inhibition (KKL-35) [2][3]—this compound is ideally positioned for chemical proteomics and resistance mutant profiling studies to identify novel antibacterial targets. Such studies would provide valuable intellectual property opportunities distinct from existing oxadiazole-based antibacterial programs.

Synthetic Methodology Development and Building Block Validation

The convergent synthesis from commercially available 5-(phenoxymethyl)-1,3,4-oxadiazol-2-amine and 5-bromo-2-chlorobenzoic acid provides a robust platform for developing and optimizing amide coupling methodologies on oxadiazole substrates . This compound can serve as a validation standard for high-throughput amide bond formation protocols, given the sterically accessible oxadiazole 2-amino group and the electron-deficient benzoyl chloride intermediate.

Computational Chemistry and Docking Model Calibration

With well-defined physicochemical parameters (logP 3.56, tPSA 77 Ų, MW 408.64) and a distinctive halogen pattern, the compound is useful for calibrating docking algorithms and free-energy perturbation (FEP) models for halogen bonding interactions [4]. Its intermediate size and conformational rigidity (0.06 fraction sp³ carbon) make it a suitable test case for benchmarking virtual screening workflows focused on the 1,3,4-oxadiazole pharmacophore.

Quote Request

Request a Quote for 5-bromo-2-chloro-N-[5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl]benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.